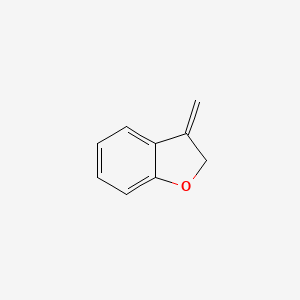![molecular formula C12H14F3N3O2 B12527965 N-[3-(Ethoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 652152-97-1](/img/structure/B12527965.png)
N-[3-(Ethoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Ethoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable entity in various scientific fields .
Preparation Methods
. This process can be achieved using various reagents and catalysts under specific reaction conditions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-[3-(Ethoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(Ethoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Medicine: Its stability and activity profile make it a candidate for drug development, particularly in targeting specific pathways.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[3-(Ethoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to inhibition or activation of certain pathways. This interaction can affect various biological processes, making the compound effective in its applications .
Comparison with Similar Compounds
N-[3-(Ethoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide can be compared with other trifluoromethyl-containing compounds such as:
Berotralstat: This compound is used in the treatment of hereditary angioedema and features a trifluoromethyl group that contributes to its efficacy.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to other similar compounds.
Properties
CAS No. |
652152-97-1 |
|---|---|
Molecular Formula |
C12H14F3N3O2 |
Molecular Weight |
289.25 g/mol |
IUPAC Name |
N-(3-ethoxyiminopropyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H14F3N3O2/c1-2-20-18-6-3-5-17-11(19)9-8-16-7-4-10(9)12(13,14)15/h4,6-8H,2-3,5H2,1H3,(H,17,19) |
InChI Key |
LEJJTWOEINKEMO-UHFFFAOYSA-N |
Canonical SMILES |
CCON=CCCNC(=O)C1=C(C=CN=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


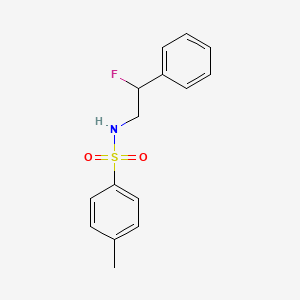
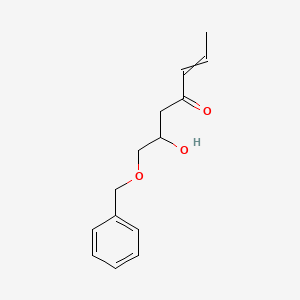
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
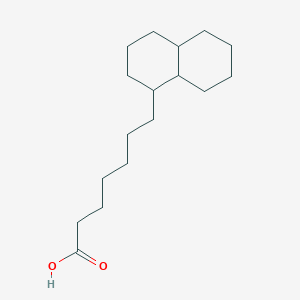
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
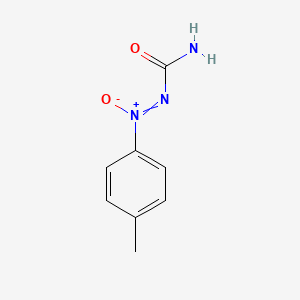
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
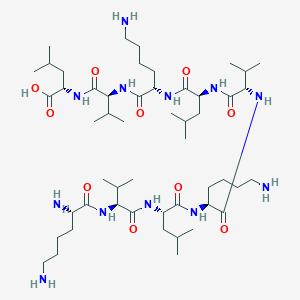
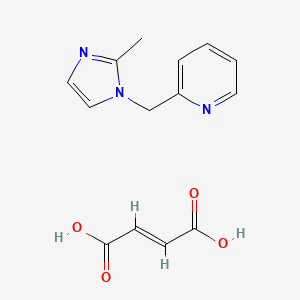
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)

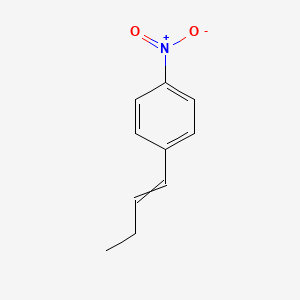
![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)
